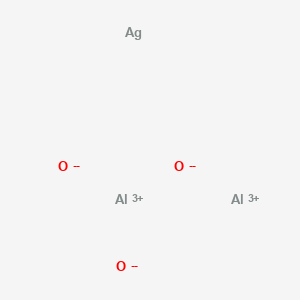![molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azabicyclo[320]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the acetyloxy and methyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique bicyclic structure, which allows for specific binding and high affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: A closely related compound with a similar bicyclic structure but lacking the acetyloxy and methyl groups.
6-Methyl-6-azabicyclo[3.2.0]heptan-7-one: Another related compound with a methyl group but without the acetyloxy group.
Uniqueness
The presence of both the acetyloxy and methyl groups in 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) imparts unique chemical properties, such as increased reactivity and specificity in binding interactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate |
InChI |
InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
BUUNFHAWUAEVMH-RNJXMRFFSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C1)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
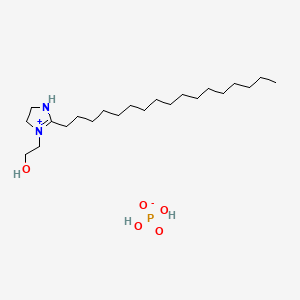
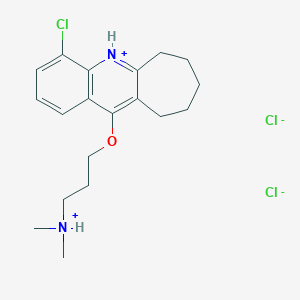
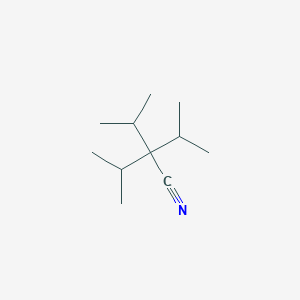

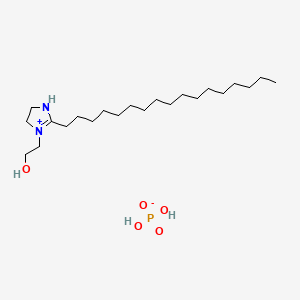

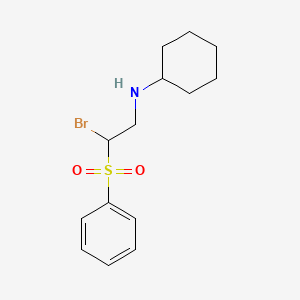
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
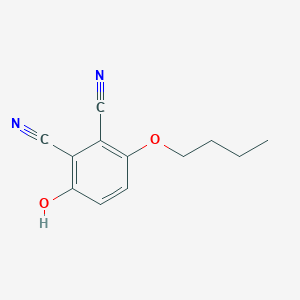

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

